molecular formula C12H12ClFO2 B063043 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione CAS No. 175136-74-0

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

Cat. No. B063043
M. Wt: 242.67 g/mol
InChI Key: FTRLVIOOYBLOFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

β-diketones and their derivatives, similar to 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione, are often synthesized through condensation reactions of ketones with aldehydes in the presence of base catalysts or by direct arylation methods. For instance, studies on related compounds like 3-(4-fluorophenyl)-1,2,5-triphenylpentane-1,5-dione demonstrate the utility of one-pot synthesis methods, characterized by FT-IR, 1H NMR, 13C NMR, and X-ray diffraction analysis (Senthilkumar et al., 2014).

Molecular Structure Analysis

β-diketones exhibit a rich variety of molecular structures, often existing in enol or keto forms depending on the specific substituents and environmental conditions. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used to elucidate their structures. For example, the crystal structure and conformation studies on derivatives like 3-[bis(methylthio)methylene]-pentane-2,4-dione reveal insights into their molecular configurations, showcasing the impact of substituents on the overall molecular geometry (Jarvis & Taylor, 1979).

Chemical Reactions and Properties

β-diketones undergo a variety of chemical reactions, including tautomerization, condensation, and complexation with metals. Their reactivity is significantly influenced by the presence of electron-withdrawing or donating substituents, which can alter their chemical properties. Studies on compounds such as 3,3'-[Ethane-1,2-diylbis(aminomethylene)]bis(pentane-2,4-dione) discuss the formation of hydrogen bonds and coordination complexes with metals, highlighting the versatility of β-diketones in forming diverse chemical structures (König et al., 1998).

Physical Properties Analysis

The physical properties of β-diketones, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often determined through thermal analysis, solubility tests, and crystallography. Research on similar compounds, like the study of europium, terbium, and ytterbium 3-(3'-triethoxysilylpropyl)pentane-2,4-dionates, sheds light on the sol-gel film formation and luminescent properties, indicating potential applications in materials science (Semenov et al., 2007).

Scientific Research Applications

  • Structural and Vibrational Analysis :

    • Studies on similar compounds like 3-chloro-pentane-2,4-dione and 1-chloro-1,1-difluoro-pentane-2,4-dione have focused on their molecular structure and vibrational properties using ab initio and Density Functional Theory (DFT) calculations. These analyses help in understanding the hydrogen bond strength and electronic properties of such compounds (Tayyari et al., 2008); (Tayyari et al., 2008).
  • Interactions with Other Chemicals :

    • Research has been conducted on the reactions of pentane-2,4-dione, a related compound, with other chemicals, revealing insights into chemical synthesis and interaction mechanisms, which could be relevant to understanding the reactivity of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Carrington et al., 1971).
  • Application in Fluorination :

    • Studies involving the fluorination of pentane-2,4-dione could provide insights into the potential fluorination applications of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Stavber & Zupan, 1983).
  • Thermal and Structural Properties :

    • The thermal and structural properties of derivatives of pentane-2,4-dione have been a subject of study, providing valuable data for understanding the stability and behavior of such compounds under different conditions (Mahmudov et al., 2011).
  • Pharmacological Application :

    • A study on a synthetic α2-adrenergic agonist, which is structurally similar to 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione, highlights its potential in pharmacology, particularly in understanding its metabolism and implications for drug development (Cardoso et al., 2019).
  • Chemical Vapor Deposition Studies :

    • Research on β-diketones in the context of chemical vapor deposition precursors can offer insights into the potential applications of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione in material science and nanotechnology (Russell & Yee, 2005).
  • Copper Corrosion Inhibition :

    • Studies on ketene dithioacetal derivatives of pentane-2,4-dione have examined their ability to inhibit copper corrosion, which may indicate potential applications of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione in corrosion inhibition (Fiala et al., 2007).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLVIOOYBLOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363208
Record name 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

CAS RN

175136-74-0
Record name 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Attanasi, P Filippone, C Fiorucci… - The Journal of …, 1998 - ACS Publications
1-Aminocarbonyl-1,2-diaza-1,3-butadienes with β-tri- or β-dicarbonyl compounds containing at least two keto functions give 1,4-dihydropyridazines, while hydrazone 1,4-adducts are …
Number of citations: 53 pubs.acs.org

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